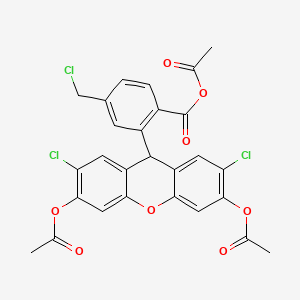
6-CM-H2Dcfda
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-CM-H2DCFDA is a member of the class of xanthenes that is the acetic anhydride of dihydrofluorescein diacetate carrying additional chloro substituents at positions 2 and 7 as well as a chloromethyl substituent para to the anhydride function. It is an acetate ester, an acyclic carboxylic anhydride, an organochlorine compound and a member of xanthenes. It derives from a fluorescein.
Aplicaciones Científicas De Investigación
Scientific Research Applications
The applications of 6-CM-H2Dcfda span various fields within biological and medical research, including:
- Oxidative Stress Assessment
- Cell Cycle Studies
-
Cancer Research
- In cancer studies, this compound has been instrumental in evaluating the oxidative state of cancer cells. For instance, its application has revealed significant heterogeneity in ROS levels among chronic lymphocytic leukemia (CLL) cells, highlighting potential targets for treatment strategies aimed at modulating oxidative stress .
- Neurobiology
- Pharmacological Studies
Case Study 1: Oxidative Stress in Chronic Lymphocytic Leukemia
In a study examining CLL cells, researchers utilized this compound to measure intracellular ROS levels. The findings indicated substantial variability in ROS production among patient samples, suggesting that targeting oxidative stress could be a viable therapeutic approach for managing CLL .
Case Study 2: Cell Cycle and ROS Dynamics
A modified method using this compound allowed researchers to monitor ROS production during the cell cycle without altering DCF oxidation. This study provided insights into how different phases of the cell cycle are affected by oxidative stress and could inform strategies for cancer treatment .
Data Table: Comparative Analysis of ROS Detection Methods
| Methodology | Sensitivity | Specificity | Leakage Control | Application Area |
|---|---|---|---|---|
| Flow Cytometry with this compound | High | High | Excellent | Cell cycle analysis, cancer research |
| Fluorescence Microscopy | Moderate | Moderate | Moderate | General oxidative stress assessment |
| Standard DCF Assay | Low | Low | Poor | Initial screening assays |
Propiedades
Fórmula molecular |
C27H19Cl3O8 |
|---|---|
Peso molecular |
577.8 g/mol |
Nombre IUPAC |
acetyl 4-(chloromethyl)-2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C27H19Cl3O8/c1-12(31)35-24-9-22-18(7-20(24)29)26(19-8-21(30)25(36-13(2)32)10-23(19)38-22)17-6-15(11-28)4-5-16(17)27(34)37-14(3)33/h4-10,26H,11H2,1-3H3 |
Clave InChI |
VTCFEPXKEHCPGA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=CC(=C4)CCl)C(=O)OC(=O)C)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















